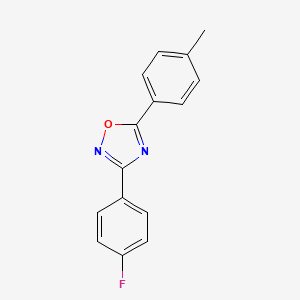
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate, also known as DMOB, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the class of benzamides and has a molecular weight of 337.26 g/mol. DMOB has been found to exhibit various biological activities and can be synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate is not fully understood, but it has been proposed to act through different pathways. It has been suggested that this compound inhibits histone deacetylase (HDAC) activity, leading to changes in gene expression and cell cycle arrest. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that support tumor growth. This compound has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to reduced inflammation. This compound has also been shown to reduce liver damage in animal models of liver injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate has advantages as a research tool due to its ability to inhibit HDAC activity and its anti-tumor and anti-inflammatory effects. However, this compound has limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to determine the optimal concentration and duration of this compound treatment in different experimental settings.
Direcciones Futuras
Future research directions for 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate include investigating its potential as a therapeutic agent for cancer and inflammatory diseases. The development of more efficient synthesis methods and analogs of this compound may also lead to improved biological activity and reduced toxicity. The role of this compound in epigenetic regulation and gene expression is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate can be achieved using different methods, including the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride, followed by reaction with 3-bromobenzoyl chloride and then esterification with ethyl oxalyl chloride. Another method involves the reaction of 3-bromobenzoic acid with N,N-dimethylformamide dimethyl acetal and 2,5-dimethylphenylacetic acid, followed by esterification with oxalyl chloride.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. It has been shown to inhibit the growth of different cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been found to inhibit the replication of the hepatitis B virus and reduce inflammation in animal models of inflammatory bowel disease.
Propiedades
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-11-6-7-12(2)15(8-11)16(19)10-21-17(20)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGQWBPNGYDPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)

![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)
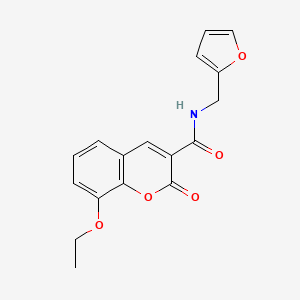
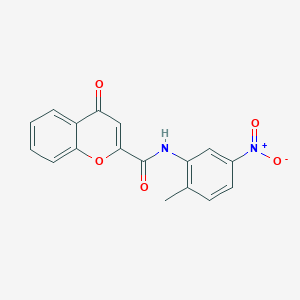
![2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5709829.png)
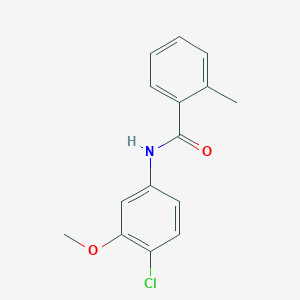
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5709844.png)


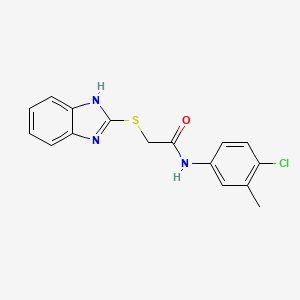
![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)
